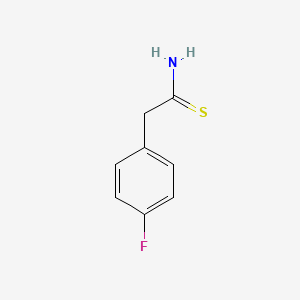

2-(4-Fluorophenyl)ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

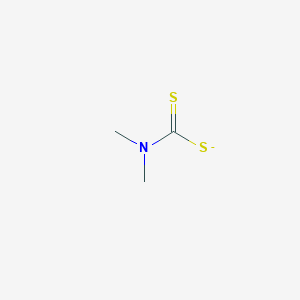

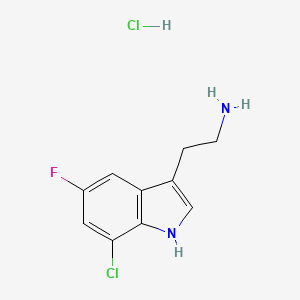

2-(4-Fluorophenyl)ethanethioamide is a biochemical used for proteomics research . It has a molecular formula of C8H8FNS and a molecular weight of 169.22 .

Molecular Structure Analysis

The InChI code for 2-(4-Fluorophenyl)ethanethioamide is 1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) . This indicates that the compound contains a fluorophenyl group attached to an ethanethioamide group.Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)ethanethioamide is a powder at room temperature . It has a melting point of 106-107 degrees Celsius . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique

1. Kinase Inhibitors

2-(4-Fluorophenyl)ethanethioamide derivatives have been identified as potent Met kinase inhibitors. These compounds, like N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrate significant inhibition of Met kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. One such compound, identified as analogue 10, showed complete tumor stasis in a Met-dependent gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

2. Crystallography and Material Science

Compounds with 4-Fluoro-N-(2-fluorophenyl) benzamide structures, which are closely related to 2-(4-Fluorophenyl)ethanethioamide, have been analyzed for their crystallographic properties. These compounds exhibit dimorphic behavior and crystallize in noncentric space groups, showcasing different morphologies and strong hydrogen bonds. These properties are significant in the study of molecular symmetry and intermolecular interactions in material science (Chopra & Row, 2005).

3. Fluorescent Properties

Fluorophores based on 9-Anthryl Aromatic Amides, similar to 2-(4-Fluorophenyl)ethanethioamide, have been studied for their unique fluorescent properties. These compounds demonstrate significant increases in fluorescence intensity upon complexation with metal ions, exhibiting an “off−on” fluorescence characteristic. Such properties are useful in the development of new fluorescent materials for various applications, including sensors and imaging technologies (Morozumi et al., 2001).

4. Antipathogenic Activity

Thiourea derivatives, including those related to 2-(4-Fluorophenyl)ethanethioamide, have been synthesized and evaluated for their antipathogenic properties. These compounds show significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine atoms in these compounds contributes to their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWUFNHIHOKJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)ethanethioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)

![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)